molecular formula C21H17N3O3 B3016363 6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 380187-39-3

6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3016363
CAS No.: 380187-39-3
M. Wt: 359.385
InChI Key: QJWDWQLZCIKSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative characterized by:

  • Position 1: A phenyl group.
  • Position 3: A methyl substituent.
  • Position 6: A 4-methoxyphenyl group.
  • Position 4: A carboxylic acid moiety.

It is commercially available as a research chemical with ≥95% purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-13-19-17(21(25)26)12-18(14-8-10-16(27-2)11-9-14)22-20(19)24(23-13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWDWQLZCIKSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 380187-39-3) is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

The molecular formula of the compound is C21H17N3O3C_{21}H_{17}N_{3}O_{3} with a molecular weight of 359.38 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core substituted with a methoxyphenyl group at position 6 and a carboxylic acid group at position 4.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has been tested against various cancer cell lines including Hela, MCF7, and HCT-116. Notably, it showed an IC50 value of 2.59 µM against Hela cells, which is comparable to doxorubicin (IC50 = 2.35 µM) .
  • Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells. Specifically, it was observed to cause S-phase arrest in Hela cells and G2/M phase arrest in MCF7 cells .
CompoundCell LineIC50 (µM)Mechanism
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridineHela2.59S-phase arrest and apoptosis
DoxorubicinHela2.35Standard chemotherapy agent
6-(4-Methoxyphenyl)-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridineMCF74.66G2/M phase arrest
DoxorubicinMCF74.57Standard chemotherapy agent

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. Certain derivatives demonstrated promising activity through in vitro assays . Molecular docking studies suggested that these compounds bind effectively to pantothenate synthetase from M. tuberculosis, indicating their potential as lead candidates for tuberculosis treatment.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-b]pyridines is significantly influenced by the nature of substitutions on the phenyl rings:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) enhances anticancer activity by stabilizing the molecular structure and improving binding interactions with biological targets.
  • Comparative Analysis : Compounds with different substitutions were compared to assess their efficacy; those with para-substituted phenyl groups showed varied activities depending on electronic characteristics .

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

  • Study on Anticancer Activity : A study synthesized multiple derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions led to enhanced potency against selected cancer types .
  • Antitubercular Evaluation : Another study focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives and their subsequent testing against M. tuberculosis strains revealed significant inhibitory effects .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. Studies have shown that 6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating cytotoxic effects through the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders.

Neurological Applications

Recent studies have explored the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. The compound may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory processes and protecting neuronal cells from oxidative stress.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been developed to enhance yield and purity while exploring modifications that could improve biological activity.

Case Studies

StudyFocusFindings
Zhang et al. (2020)Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Li et al. (2022)Anti-inflammatory EffectsShowed reduced levels of TNF-alpha and IL-6 in treated models.
Chen et al. (2023)NeuroprotectionExhibited protective effects against oxidative stress-induced neuronal damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ primarily in substituents at positions 1, 3, 4, and 6. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Table 1: Substituent Comparison of Selected Analogs
Compound Name R1 (Position 1) R3 (Position 3) R6 (Position 6) Carboxylic Acid (Position 4) Molecular Weight
Target Compound Phenyl Methyl 4-Methoxyphenyl Yes 374.4 (calc.)
6-(Furan-2-yl)-3-methyl-1-phenyl analog Phenyl Methyl Furan-2-yl Yes 320.1
1-(4-Methoxyphenyl)-3-methyl-6-phenyl analog 4-Methoxyphenyl Methyl Phenyl Yes 347.35
3-Cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl) analog 4-Fluorophenyl Cyclopropyl Thiophen-2-yl Yes 311.32
6-(4-Hydroxy-phenyl)-3-styryl analog (Kinase inhibitor) Phenyl Styryl 4-Hydroxyphenyl Yes N/A
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group (target compound) is electron-donating, enhancing solubility via polar interactions compared to non-polar substituents (e.g., 4-methylphenyl in ).

Biological Activity Trends: Furan-2-yl substituents (e.g., ) are associated with π-π stacking interactions in kinase inhibitors, while thiophen-2-yl groups (e.g., ) may enhance hydrophobic binding.

Synthetic Routes :

  • The target compound is likely synthesized via ester hydrolysis of a pyrazolo-pyridine ester precursor, as seen in analogous compounds (e.g., ).
  • Modifications at position 6 often involve condensation reactions with aryl aldehydes or ketones .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Purity Solubility (Predicted) logP<sup>*</sup> Reference
Target Compound ≥95% Moderate (DMSO) 2.8
6-(Furan-2-yl)-3-methyl-1-phenyl analog 100% High (DMSO) 1.9
3-Cyclopropyl-6-ethyl-1-(4-methoxyphenyl) analog 95% Low (aqueous) 3.5

<sup>*</sup>Calculated using ChemDraw or similar software.

Key Observations:
  • logP Values : The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Purity : Commercial availability of the target compound ensures reliability for biological testing , whereas analogs synthesized in research settings often report 75–95% yields .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

The compound is synthesized via a multi-step condensation reaction. A typical route involves reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with 4-methoxybenzaldehyde and pyruvic acid under reflux conditions in acetic acid. Cyclization occurs via the Gould-Jacobs reaction mechanism, forming the pyrazolo[3,4-b]pyridine core. Post-synthetic purification (e.g., recrystallization from ethanol) ensures high purity. Characterization includes mass spectrometry, IR (to confirm carboxylic acid C=O stretch at ~1677 cm⁻¹), and ¹H/¹³C NMR (e.g., aromatic protons at δ 7.34–8.37 ppm) .

Q. How is spectroscopic characterization performed to validate the compound’s structure?

  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O at ~1677 cm⁻¹, aromatic C-H stretches at ~3050 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., methyl groups at δ 2.28 ppm, methoxy protons at δ 3.8–3.9 ppm). ¹³C NMR resolves carbonyl carbons (~168–170 ppm) and aromatic carbons .
  • Elemental Analysis (CHN) : Validates empirical formula (e.g., C₂₆H₂₁N₃O₃) with <0.4% deviation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software reveals:

  • Bond angles and dihedral angles : Pyrazolo[3,4-b]pyridine fused rings exhibit near-planarity (dihedral angle ~1.76°). Substituents like the methoxyphenyl group deviate by ~63.86° .
  • Intermolecular interactions : C–H···π interactions stabilize the crystal lattice. Intramolecular S···O contacts (3.215 Å) may influence conformational rigidity .
  • Hydrogen bonding : Graph set analysis (e.g., Etter’s notation) identifies motifs like R₂²(8) for carboxylic acid dimers .

Q. What experimental strategies assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Kinase binding assays : Competitive ATP-binding studies using fluorescence polarization or TR-FRET. Structural analogs (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones) show affinity for kinases via hydrogen bonding with hinge regions .
  • Antibacterial screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Activity correlates with electron-withdrawing substituents on the aryl ring .

Q. How can researchers address discrepancies in spectral data across synthesis batches?

  • Batch comparison : Use identical solvent systems (e.g., DMSO-d₆ for NMR) and internal standards (e.g., TMS).
  • Impurity profiling : HPLC-MS identifies byproducts (e.g., uncyclized intermediates).
  • Crystallographic validation : SCXRD resolves regiochemical ambiguities (e.g., positional isomerism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.